molecular formula C14H13F3N2O2 B12221793 Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B12221793
M. Wt: 298.26 g/mol
InChI Key: XUWMZPGKHLVYSA-UHFFFAOYSA-N
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Description

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound that features a trifluoromethyl group, a pyrazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the esterification of the carboxylate group. One common method involves the reaction of 2-methylbenzyl hydrazine with ethyl trifluoroacetate under acidic conditions to form the pyrazole ring. This intermediate is then esterified using methanol and a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the trifluoromethyl group and perform esterification in a more controlled and sustainable manner compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can lead to the modulation of biological pathways, potentially resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-(2-methylbenzyl)-3-(difluoromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-methylbenzyl)-3-(chloromethyl)-1H-pyrazole-5-carboxylate
  • Methyl 1-(2-methylbenzyl)-3-(bromomethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-(2-methylbenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

Molecular Formula

C14H13F3N2O2

Molecular Weight

298.26 g/mol

IUPAC Name

methyl 2-[(2-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H13F3N2O2/c1-9-5-3-4-6-10(9)8-19-11(13(20)21-2)7-12(18-19)14(15,16)17/h3-7H,8H2,1-2H3

InChI Key

XUWMZPGKHLVYSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C(=CC(=N2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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